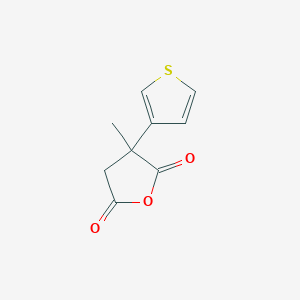

![molecular formula C12H13N3S2 B2845266 N-烯丙基-2-(烯丙基硫代)噻吩[3,2-d]嘧啶-4-胺 CAS No. 478067-59-3](/img/structure/B2845266.png)

N-烯丙基-2-(烯丙基硫代)噻吩[3,2-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

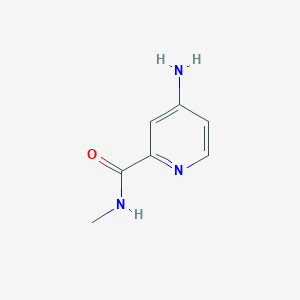

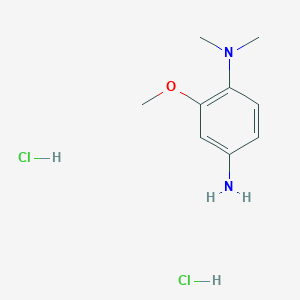

“N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C12H13N3S2. It has an average mass of 263.382 Da and a monoisotopic mass of 263.055084 Da . This compound has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, including “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with formic acid or triethyl orthoformate can yield thieno[3,2-d]pyrimidin-4-ones . Further reactions can lead to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is characterized by a thieno[3,2-d]pyrimidin-4-amine core, which is substituted with allyl and allylsulfanyl groups .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines, including “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, have been found to inhibit Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The inhibition of this enzyme can lead to ATP depletion in the bacteria .Physical And Chemical Properties Analysis

“N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a solid compound with a molecular formula of C12H13N3S2 . Its average mass is 263.382 Da and its monoisotopic mass is 263.055084 Da .科学研究应用

合成技术:

- 韩等人 (2010) 的一项研究讨论了使用微波辐射高效合成噻吩并[2,3-d]嘧啶-4-胺衍生物,从容易获得的胺和取代的 2-氨基呋喃-3-腈或 2-氨基噻吩-3-腈开始 (Han et al., 2010)。

结构分析:

- Guillon 等人 (2013) 确定了与 N-烯丙基-2-(烯丙基硫烷基)噻吩并[3,2-d]嘧啶-4-胺相似的化合物的完整晶体结构,该化合物通过 Dimroth 重排合成,并设计为 CLK1 和 DYRK1A 激酶的新型抑制剂 (Guillon et al., 2013)。

抗癌应用:

- Loidreau 等人 (2020) 开发了一系列新型 N-(4-甲氧基苯基氨基)-2-甲基苯并、吡啶并或吡嗪并噻吩并[3,2-d]嘧啶-4-胺衍生物,作为抗癌剂的有效生物等排体,评估了它们对人结直肠癌细胞系的抗增殖活性 (Loidreau et al., 2020)。

抗菌活性:

- Mittal 等人 (2011) 合成了取代的三环化合物(包括噻吩并[2,3-d]嘧啶-4-胺衍生物),并评估了它们的抗菌和抗真菌活性,针对各种细菌和真菌 (Mittal et al., 2011)。

合成方法:

- Adib 等人 (2015) 描述了通过连续反应一步法四组分合成噻吩并[2,3-d]嘧啶-4-胺,突出了合成这些化合物的高效方法 (Adib et al., 2015)。

抗氧化活性:

- Kotaiah 等人 (2012) 合成了 N-取代苯基-5-甲基-6-(5-(4-取代苯基)-1,3,4-恶二唑-2-基)噻吩并[2,3-d]嘧啶-4-胺衍生物,并评估了它们的体外抗氧化活性,显示出显着的自由基清除 (Kotaiah et al., 2012)。

抑制特性:

- Mavrova 等人 (2018) 合成了噻吩并[2,3-d]嘧啶-4-胺并研究了它们对 DNase I 的抑制特性,展示了作为新型 DNase I 抑制剂的潜力 (Mavrova et al., 2018)。

作用机制

Target of Action

The primary target of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . This inhibition results in ATP depletion in the presence of the cytochrome bcc: aa3 (QcrB) inhibitor Q203 . The compound’s interaction with its target leads to a decrease in the energy metabolism of the bacteria, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting Cyt-bd . This results in ATP depletion, affecting the bacteria’s ability to carry out essential functions and ultimately leading to its death .

Pharmacokinetics

Its ability to inhibit cyt-bd and cause atp depletion in mycobacterium tuberculosis suggests that it can reach its target effectively .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation due to ATP depletion . This is achieved by inhibiting the function of Cyt-bd, a key component of the bacteria’s energy metabolism .

Action Environment

The action of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes can affect the compound’s efficacy. It has been observed that the compound is less potent against laboratory-adapted M. tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this strain .

未来方向

The future directions for the study of “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” and related compounds could involve further exploration of their inhibitory effects on Cyt-bd . This could potentially lead to the development of new drugs for the treatment of tuberculosis . Additionally, new synthetic approaches to these compounds could also be explored .

属性

IUPAC Name |

N-prop-2-enyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S2/c1-3-6-13-11-10-9(5-8-16-10)14-12(15-11)17-7-4-2/h3-5,8H,1-2,6-7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKDZYIVSFPCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC2=C1SC=C2)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

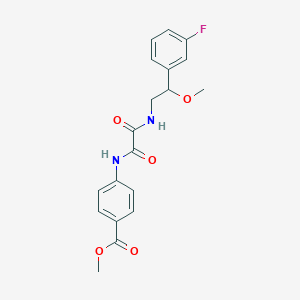

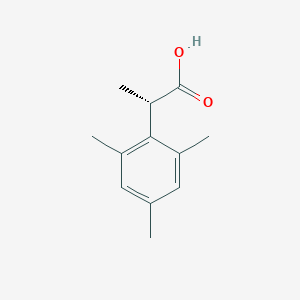

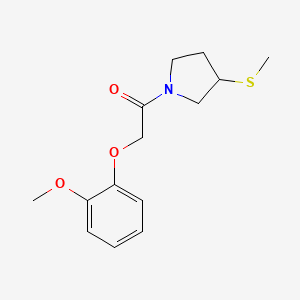

![6-[(2-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2845190.png)

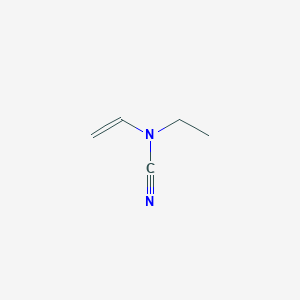

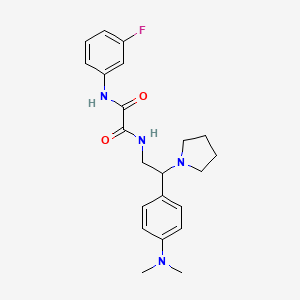

amine](/img/structure/B2845194.png)

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/no-structure.png)

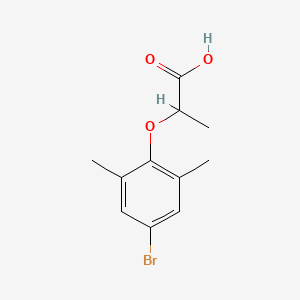

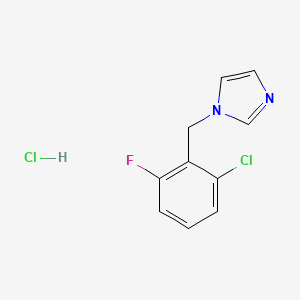

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2845203.png)